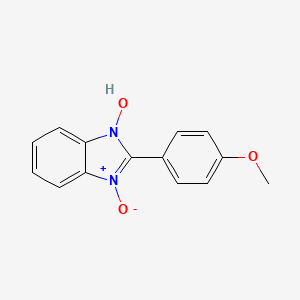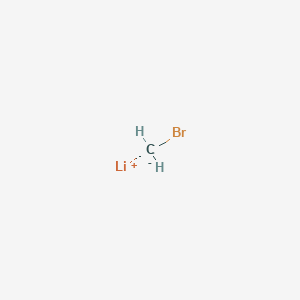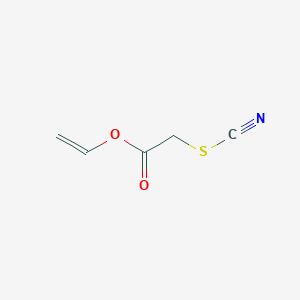
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a chlorophenyl group at the 4th position, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominated aromatic compound.
Cyclization: The aniline derivative undergoes cyclization with the brominated compound under acidic or basic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalyst Selection: Choosing the right catalyst for the cross-coupling reaction.
Reaction Temperature and Time: Adjusting the temperature and reaction time to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the bromine or chlorine positions .
科学的研究の応用
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
類似化合物との比較
Similar Compounds
6-Bromo-4-phenylquinazolin-2-ol: Lacks the chlorine substituent, which may affect its biological activity.
4-(2-Chlorophenyl)-2(1H)-quinazolinone: Lacks the bromine substituent, leading to different chemical properties.
Uniqueness
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent compared to similar compounds .
特性
| 90830-36-7 | |
分子式 |
C14H10BrClN2O |
分子量 |
337.60 g/mol |
IUPAC名 |
6-bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol |
InChI |
InChI=1S/C14H10BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7,14,17,19H |
InChIキー |
FKRWRLRHNFBDQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(NC3=C2C=C(C=C3)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)




![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)
